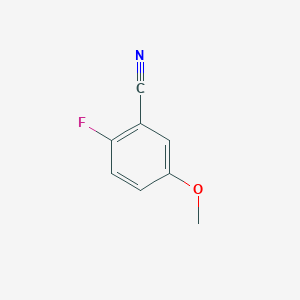

2-Fluoro-5-methoxybenzonitrile

説明

Contextualization within Halogenated Benzonitriles

Halogenated benzonitriles represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with both a nitrile (-CN) group and one or more halogen atoms. The synthesis of these compounds dates back to the early 20th century, driven by the need to functionalize aromatic rings for industrial purposes. Early methods included high-temperature, vapor-phase halogenation of benzonitrile (B105546). google.com

The reactivity of halogenated benzonitriles is largely dictated by the electronic nature of their substituents. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Halogen atoms also exhibit a strong inductive electron-withdrawing effect. This combination of substituents renders the aromatic ring susceptible to attack by nucleophiles, making halogenated benzonitriles valuable precursors in synthetic chemistry. They are frequently employed in transition metal-catalyzed cross-coupling reactions and as starting materials for pharmaceuticals and agrochemicals.

2-Fluoro-5-methoxybenzonitrile is a distinct member of this class due to the specific nature of its substituents. The fluorine atom at the 2-position, being the most electronegative element, exerts a powerful inductive withdrawing effect. However, it can also participate in resonance, donating electron density to the ring. researchgate.net In contrast, the methoxy (B1213986) group at the 5-position is a strong electron-donating group through resonance. This interplay of electronic effects—the ortho-fluoro and para-methoxy relative to the nitrile group—creates a unique reactivity profile, influencing the regioselectivity and rate of various chemical reactions.

Strategic Importance in Organic Synthesis and Medicinal Chemistry

The strategic importance of this compound lies in its role as a key intermediate for constructing more complex and biologically active molecules. chemimpex.com Its trifunctional nature provides multiple reaction sites for chemists to elaborate upon.

In medicinal chemistry, derivatives of this compound are integral to the synthesis of a range of therapeutic agents. For instance, its structural motif is found in compounds developed for treating neurological disorders. chemimpex.com Furthermore, it is a crucial intermediate in the synthesis of certain anticancer drugs. lookchem.com A notable example is its utility in the preparation of Olaparib, a PARP inhibitor used in cancer therapy. google.com The nitrile group in such structures can be advantageous as it can participate in hydrogen bonding interactions with biological targets like the ATP-binding pockets of kinases. The compound has also been identified as a building block in the development of antiviral medications. lookchem.com

Beyond pharmaceuticals, this compound and its derivatives are employed in the agrochemical industry for the development of effective herbicides and pesticides. chemimpex.com In the realm of materials science, the presence of fluorine can enhance properties like durability and chemical resistance, making this compound a target for the creation of advanced polymers and coatings. chemimpex.com Its utility also extends to solid-phase synthesis, where related structures have been developed as specialized linkers. researchgate.net

Historical Overview of Research Trajectories

The research trajectory of this compound is intrinsically linked to the broader history of organofluorine chemistry and the synthesis of halogenated aromatic compounds. The industrial synthesis of halogenated benzonitriles began in the early 20th century, with methods like vapor-phase ammoxidation of halogenated toluenes and direct halogenation of benzonitrile being developed. google.com

The introduction of fluorine into organic molecules has been a major focus of research due to the unique properties it imparts. nih.govtcichemicals.com Key historical developments, such as the Schiemann reaction, which facilitates the introduction of fluorine onto an aromatic ring via diazonium salts, were foundational for the synthesis of fluorinated aromatics. nih.gov

While specific early research focused solely on this compound is not extensively documented in seminal literature, its emergence is a result of the convergence of these established fields. The development of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has greatly facilitated the precise and regioselective synthesis of highly substituted aromatics like this compound. The growing demand for fluorinated building blocks in drug discovery and materials science in the late 20th and early 21st centuries has undoubtedly spurred research into the synthesis and applications of this and related compounds. Patents from the early 2000s describe the use of related compounds like 2-fluoro-5-methylbenzonitrile (B33194) in multi-step syntheses, indicating the increasing interest in this class of molecules around that time. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLRHYLNXWZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379094 | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-01-0 | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Fluoro 5 Methoxybenzonitrile

Established Synthetic Routes to 2-Fluoro-5-methoxybenzonitrile

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring through methods like the Sandmeyer reaction or nucleophilic aromatic substitution.

One major class of precursors is substituted anilines . Specifically, 2-fluoro-5-methoxyaniline (B1314495) serves as a direct precursor for the Sandmeyer reaction, a classic method for introducing a cyano group onto an aromatic ring. wikipedia.orgbyjus.com

Another important category of starting materials includes dihalogenated benzonitriles . For instance, a compound like 2,5-difluorobenzonitrile (B1295057) can be used where one fluorine atom is selectively replaced by a methoxy (B1213986) group via nucleophilic aromatic substitution.

Finally, substituted phenols or anisoles can also serve as foundational precursors. A synthetic route might begin with a compound like 3-fluoroanisole (B32098) or 3-fluorophenol, which would then undergo a series of reactions, such as formylation or carboxylation, followed by conversion to the nitrile. google.com A summary of potential precursors is provided in Table 1.

Table 1: Key Precursor Compounds for the Synthesis of this compound

| Precursor Type | Specific Example | Subsequent Key Reaction |

|---|---|---|

| Substituted Aniline (B41778) | 2-Fluoro-5-methoxyaniline | Sandmeyer Reaction |

| Dihalogenated Benzonitrile (B105546) | 2,5-Difluorobenzonitrile | Nucleophilic Aromatic Substitution |

| Substituted Anisole | 3-Fluoroanisole | Electrophilic Substitution, Nitrile Formation |

The conversion of precursors into this compound relies on well-established reaction mechanisms and catalytic systems.

The Sandmeyer Reaction: This is a cornerstone method for converting an aryl amine into an aryl nitrile. byjus.com The process begins with the diazotization of the precursor, 2-fluoro-5-methoxyaniline. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the resulting diazonium salt. mnstate.edu The diazonium salt is then treated with a copper(I) cyanide (CuCN) catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by the cyano group, releasing nitrogen gas. wikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly useful when starting from a di- or poly-halogenated aromatic ring. For example, starting with 2,5-difluorobenzonitrile, the fluorine atom at the 5-position can be selectively substituted by a methoxy group. This reaction is typically carried out by treating the fluorinated precursor with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). byjus.com The reaction is facilitated by the presence of the electron-withdrawing nitrile group, which activates the aromatic ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The greater electronegativity and bond characteristics of fluorine often make it a better leaving group than other halogens in SNAr reactions.

Precursor Compounds and Starting Materials

Functional Group Interconversions of this compound

The chemical reactivity of this compound is defined by its three functional groups: the nitrile, the methoxy ether, and the activated fluoro-substituted aromatic ring. Each of these sites can be selectively modified to create a diverse range of derivatives.

The nitrile group is a versatile functional handle that can be converted into several other groups. A primary transformation is its hydrolysis to a primary amide, 2-fluoro-5-methoxybenzamide. This reaction can be achieved under various conditions:

Base-Mediated Hydrolysis: A straightforward method involves heating the nitrile with an aqueous base like sodium hydroxide (B78521) (NaOH) in a solvent such as isopropyl alcohol. oatext.com This transition-metal-free approach is effective for a wide range of organonitriles. oatext.com

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids can also effect the conversion of the nitrile to the corresponding amide.

Enzymatic Hydrolysis: Biocatalytic methods using enzymes like nitrile hydratase and amidase can convert nitriles to amides and subsequently to carboxylic acids. oup.com Another enzyme, nitrilase, can hydrolyze nitriles directly to the carboxylic acid. oup.com

These transformations are fundamental for preparing carboxylic acid and amide derivatives, which are common moieties in pharmaceuticals and other biologically active compounds.

The methoxy group can be cleaved to unveil a phenolic hydroxyl group, yielding 2-fluoro-5-hydroxybenzonitrile (B173201). This transformation is crucial for synthesizing derivatives that require a free phenol (B47542) for further reactions or for its hydrogen-bonding capabilities. The cleavage of aryl methyl ethers typically requires harsh conditions and strong reagents.

Common reagents for this demethylation include:

Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃): These powerful Lewis acids are highly effective for cleaving aryl ethers. A reaction involving BCl₃ was used to deprotect a methoxy group on a similar complex scaffold. nih.gov

Aluminum Trichloride (AlCl₃): In some cases, a melt of the nitrile with AlCl₃ and sodium chloride at high temperatures can be used for demethylation, as demonstrated on the analogous 2,6-difluoro-4-methoxybenzonitrile. google.com

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave ethers, although they are more commonly used for alkyl ethers.

The resulting 2-fluoro-5-hydroxybenzonitrile is a valuable intermediate for the synthesis of esters, ethers, and other phenol derivatives.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ortho-cyano group. masterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful method for C-N, C-O, and C-S bond formation.

Reaction with Amines: Primary and secondary amines can displace the fluorine to form N-substituted 2-amino-5-methoxybenzonitrile (B1273454) derivatives. These reactions are often carried out at elevated temperatures in a polar aprotic solvent. Modern methods, such as visible-light photoredox catalysis, have enabled such substitutions even on unactivated aryl fluorides under mild, transition-metal-free conditions. nih.gov

Reaction with Phenols: The fluorine can be displaced by phenoxides to form diaryl ether linkages. In a reaction with a closely related substrate, 4-fluoro-3-methoxybenzonitrile (B1333802) was reacted with 2,4-dichlorophenol (B122985) using cesium carbonate (Cs₂CO₃) as a base in DMF at 120 °C to yield the corresponding diaryl ether. nih.gov

Reaction with Thiols: Thiolates can also act as nucleophiles to displace the fluoride, leading to the formation of aryl sulfides.

This reactivity makes this compound a key building block for introducing a substituted 3-cyano-4-fluoroanisole moiety into more complex molecules. A summary of these transformations is presented in Table 2.

Table 2: Key Functional Group Interconversions of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Class |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | NaOH, H₂O/IPA, heat | Primary Amide |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃ or AlCl₃ | Phenol |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Amines, Phenols, Thiols; Base, heat | Substituted Anilines, Diaryl Ethers, Aryl Sulfides |

Methoxy Group Modifications (e.g., Ether Cleavage to Hydroxy Benzonitrile)

Advanced Synthetic Strategies Utilizing this compound

Recent advancements in synthetic chemistry have enabled the use of this compound in sophisticated reaction pathways, including C–H functionalization, tandem reactions, and ultrasound-optimized processes. These methods offer efficient routes to novel compounds, leveraging the unique electronic and steric properties of the substrate.

The functionalization of otherwise inert C–H bonds represents a powerful tool in modern synthesis for its atom and step economy. dmaiti.com In this context, the nitrile group of this compound can serve as a directing group, guiding a transition metal catalyst to a specific C–H bond to achieve high regioselectivity. umich.edusioc-journal.cn

The concept of using a nitrile as a directing group has been successfully developed for the meta-selective C–H functionalization of aromatic rings. nih.gov This strategy often employs a template containing a nitrile moiety that positions a catalyst, typically palladium, to activate a C–H bond at the meta position relative to the point of attachment. The directing group is tethered to the substrate, and the inherent linearity of the nitrile group helps to span the distance required for remote functionalization, overcoming the natural preference for ortho-activation. dmaiti.comnih.gov

Research has shown that for arenes containing a methoxy substituent, the electronic effect of this group can work in concert with the nitrile-based directing group to enhance meta selectivity. nih.gov In the case of this compound, the nitrile group could potentially direct the functionalization to the C4 or C6 positions. The electronic influence of the methoxy group at C5 and the fluoro group at C2 would play a crucial role in determining the ultimate site of reaction. While the directing ability of a nitrile has been shown to be superior to an ester, it is considered less effective than an acetoxy group in competitive scenarios. nih.gov

| Reactant Class | Directing Group | Catalyst System (Typical) | Position Functionalized | Potential Product Class |

| Substituted Arenes | Nitrile-based template | Palladium (Pd) | meta | Functionalized arenes |

| Phenols | Nitrile tethered via Si | Palladium (Pd) | meta | Functionalized phenols |

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. wikipedia.org this compound and its close structural analogs are valuable substrates for such processes.

For instance, a tandem SNAr/5-exo-trig cyclization reaction has been developed using 2-fluorobenzonitriles as starting materials to synthesize quinazolinimines and quinazolinamines. researchgate.net In this type of sequence, an initial intermolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom is followed by an intramolecular cyclization onto the nitrile group, all in one pot.

Another relevant example involves a tandem reaction of a structurally similar compound, 5-fluoro-2-(p-tolylethynyl)benzonitrile, which undergoes a sequence to produce naphthalene (B1677914) amino esters. rsc.org This highlights the capability of fluorinated benzonitriles to participate in complex, multi-step transformations leading to polycyclic aromatic systems. These reactions streamline the synthesis of complex molecules that would otherwise require lengthy, multi-step procedures. acs.orgmdpi.com

| Starting Material Type | Reaction Type | Key Transformations | Product Class |

| 2-Fluorobenzonitriles | Tandem SNAr / Cyclization | Nucleophilic Aromatic Substitution, Intramolecular Cyclization | Quinazolinimines, Quinazolinamines |

| 2-Alkynylbenzonitriles | Tandem Reaction | Sonogashira Coupling, Cyclization | Naphthalene Amino Esters |

The use of ultrasound, or sonochemistry, in organic synthesis can lead to enhanced reaction rates, higher yields, and milder reaction conditions. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, facilitating chemical transformations.

For this compound, ultrasound has been noted as a technique to enhance its effectiveness in the synthesis of various organic compounds. biosynth.com While specific, detailed research studies on the extensive application of ultrasound with this particular compound are not widely published, the general principles of sonochemistry apply. For example, ultrasound has been employed in the hydrodimerization of related aromatic carbonyl compounds. researchgate.net The application of ultrasound could potentially optimize palladium-catalyzed cross-coupling reactions or the C-H functionalization processes discussed previously, potentially reducing reaction times and improving yields.

Derivatives and Structural Analogues of 2 Fluoro 5 Methoxybenzonitrile

Synthesis of Novel Derivatives from 2-Fluoro-5-methoxybenzonitrile Scaffolds

The strategic placement of functional groups on the this compound ring system makes it an ideal precursor for constructing a variety of heterocyclic and polyaryl compounds.

Benzothiophene (B83047) Derivatives

Benzothiophene derivatives, known for their wide range of biological activities, can be synthesized from 2-fluorobenzonitrile (B118710) precursors. nih.gov A notable method involves a domino reaction protocol. nih.gov For instance, reacting 2-fluorobenzonitrile derivatives with 2,5-dihydroxy-1,4-dithiane in the presence of sodium bicarbonate and a solvent mixture of acetone (B3395972) and water can yield 3-amino-2-formyl benzothiophene. nih.gov The presence of an electron-withdrawing group on the 2-fluorobenzonitrile can facilitate this reaction at room temperature or with mild heating. nih.gov These resulting benzothiophene derivatives can be further functionalized, for example, by converting the aldehyde group into hydrazones, to create a library of compounds for structure-activity relationship (SAR) studies. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Fluorobenzonitrile derivative | 2,5-dihydroxy-1,4-dithiane | Sodium bicarbonate, Acetone/Water | 3-Amino-2-formyl benzothiophene |

Pyrroloquinoline and Quinoline (B57606) Derivatives

The structural framework of this compound is also amenable to the synthesis of pyrroloquinoline and quinoline derivatives. ossila.com These nitrogen-containing heterocyclic compounds are of significant interest due to their presence in many biologically active molecules. The synthesis of novel 4-oxo-4,5-dihydropyrroloquinolines has been achieved through a concomitant ring contraction cyclization strategy. ossila.com While specific details on the direct use of this compound were not found in the provided search results, the synthesis of fluorinated quinoline analogs often involves starting materials like 2-fluoroaniline. nih.gov Multicomponent reactions (MCRs) have emerged as an efficient strategy for synthesizing diverse quinoline scaffolds, offering high atom economy and the ability to introduce various functional groups. rsc.org

Quinazoline (B50416) Derivatives

Quinazoline derivatives are another important class of compounds that can be accessed from precursors related to this compound. Although a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of functionally substituted quinazolines often involves precursors like 2-aminobenzonitriles. For example, an iron-catalyzed C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization sequence can efficiently produce quinazolines from 2-alkylamino N-H ketimine derivatives, which are themselves prepared from 2-alkylamino benzonitriles. organic-chemistry.org The synthesis of quinazolinimines and quinazolinamines can also be achieved from 2-fluorobenzonitriles through strategies like S N Ar reactions. researchgate.net

Polyaryl Compounds via Aryne Intermediates

The generation of aryne intermediates from aryl halides and triflates provides a powerful method for the synthesis of polyaryl compounds. nih.govacs.org This methodology is highly functional-group tolerant, allowing for the presence of moieties such as esters, nitriles, and halides. nih.gov A base-promoted arylation of arenes and heterocycles using aryl halides can be employed. nih.govacs.org In this process, the (hetero)arene is deprotonated, and the aryl halide forms an aryne. The subsequent addition of the aryl anion to the aryne leads to the formation of a biaryl product. acs.org This approach allows for the creation of complex polycyclic aromatic structures that might be difficult to access through other means. nih.gov The use of fluorinated precursors in these reactions is well-documented, highlighting the potential for synthesizing fluorinated polyaryl compounds. urfu.rursc.org

Amide Derivatives (e.g., 2-Fluoro-5-methoxybenzamide)

The nitrile group of this compound can be readily converted to an amide functional group, yielding 2-Fluoro-5-methoxybenzamide. chemicalbook.com This transformation is a fundamental reaction in organic synthesis and can be achieved through hydrolysis under acidic or basic conditions. The resulting amide can serve as a key intermediate for further synthetic modifications.

Design and Development of Biologically Active Molecules

The derivatives synthesized from this compound scaffolds have shown significant potential in the design and development of biologically active molecules. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability and binding affinity. urfu.runih.gov

The diverse heterocyclic systems, such as benzothiophenes, quinolines, and quinazolines, derived from this starting material are prevalent in many pharmaceuticals. For example, benzothiophene derivatives have been investigated as potential antineoplastic and antibacterial agents. nih.gov Quinoline-based compounds have a long history in medicinal chemistry, with applications as antifungal, anticancer, and antimalarial agents. nih.gov Similarly, quinazoline and quinazolinone derivatives have been explored for their antimicrobial and cytotoxic activities. nih.gov

The ability to generate libraries of these compounds through various synthetic strategies allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents and the core heterocyclic structure, researchers can optimize the biological activity and pharmacokinetic properties of these molecules to develop new therapeutic agents. nih.govucl.ac.uk The development of chemical probes from these scaffolds is also crucial for interrogating biological pathways and identifying new drug targets. ucl.ac.uk

Pharmacophore Elucidation and Structural Modification for Biological Activity

The process of discovering new drugs often involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives stemming from structures like this compound, this process involves systematic structural modifications to map the interactions with a biological target.

Structure-activity relationship (SAR) studies are conducted to understand how different substituents on the phenyl ring affect inhibitory activity. For instance, research into dCK inhibitors revealed that modifications at the meta and para positions of the phenyl ring were critical. acs.org The introduction of various groups, including fluoro and methoxy (B1213986) substituents, was explored to optimize the compound's affinity for the target enzyme and improve its pharmacokinetic profile. nih.govacs.org Through such iterative design and testing, the pharmacophore is refined to achieve higher potency and selectivity.

Role of Fluoro and Methoxy Moieties in Enhancing Reactivity and Selectivity

The fluoro and methoxy groups on the benzonitrile (B105546) ring are not merely passive components; they actively modulate the molecule's chemical properties, influencing its reactivity and selectivity in synthetic reactions. chemimpex.com

The fluoro group is a small, highly electronegative atom. Its presence on the aromatic ring has several important effects:

Metabolic Stability : Incorporating fluorine into a potential drug molecule can enhance its metabolic stability, a desirable property that can increase the compound's half-life in biological systems. nih.gov

Reaction Site : The carbon-fluorine bond, while strong, can be a site for nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by other electron-withdrawing groups. nih.gov This allows for the precise introduction of other functional groups.

Binding Interactions : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.

The methoxy group (-OCH₃) is an electron-donating group. Its influence includes:

Directing Electrophilic Substitution : It directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring, though this effect is less pronounced in the context of the electron-withdrawing nitrile group.

Modulating Ring Electronics : As an electron-donating group, it increases the electron density of the aromatic ring, which can alter the reactivity at other positions. This contrasts with electron-withdrawing groups like nitro groups, which activate the ring for nucleophilic substitution.

Solubility and Conformation : The methoxy group can influence the molecule's solubility and preferred conformation, which in turn affects how it fits into the binding pocket of a target enzyme.

The interplay between the electron-withdrawing nitrile and fluoro groups and the electron-donating methoxy group creates a unique electronic environment that chemists can exploit for targeted synthesis. chemimpex.com

Synthesis of Inhibitors and Modulators for Specific Biological Targets (e.g., Deoxycytidine Kinase Inhibitors)

The this compound scaffold and its analogues are key starting materials for synthesizing potent inhibitors of specific biological targets. A prominent example is the development of inhibitors for deoxycytidine kinase (dCK), an enzyme implicated in cancer cell proliferation. nih.gov

Researchers have synthesized series of dCK inhibitors to improve potency and in vivo efficacy. nih.gov Following a high-throughput screen that identified initial hit compounds, subsequent structure-activity relationship studies guided the synthesis of new derivatives. nih.gov One such series involved retaining a methoxy group at the para-position of a phenyl ring while introducing a fluorine atom directly onto the ring, creating a structure analogous to derivatives of this compound. nih.gov This strategic inclusion of fluorine was intended to improve metabolic properties. nih.gov

These synthetic efforts led to the development of highly potent dCK inhibitors with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov The general synthetic approach often involves multi-step sequences where the substituted benzonitrile might be introduced late in the synthesis or modified from a precursor molecule. For example, a substituted bromobenzene (B47551) can be converted to the corresponding benzonitrile using reagents like copper cyanide (CuCN). These inhibitors function by blocking the enzyme's ability to phosphorylate deoxyribonucleosides, a critical step in the nucleoside salvage pathway that cancer cells often rely on for DNA synthesis and repair. nih.gov

Compound and Research Data

Table 1: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 127667-01-0 | C₈H₆FNO |

| 3-Fluoro-4-methoxybenzonitrile | 67515-46-4 | C₈H₆FNO |

Table 2: Summary of Research Findings

| Research Area | Key Finding | Structural Feature(s) | Biological Target |

|---|---|---|---|

| Pharmacophore Elucidation | A substituted phenyl ring is a key part of the pharmacophore for certain kinase inhibitors. | Phenyl ring with various substituents | Deoxycytidine Kinase (dCK) |

| Role of Fluoro Moiety | The fluorine atom can enhance metabolic stability and serve as a site for synthetic modification. | Fluoro group on an aromatic ring | General (Drug Properties) |

| Role of Methoxy Moiety | The methoxy group acts as an electron-donating group, influencing ring reactivity and conformation. | Methoxy group on an aromatic ring | General (Chemical Reactivity) |

Computational and Spectroscopic Characterization of 2 Fluoro 5 Methoxybenzonitrile and Analogues

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and analyzing the properties of molecular systems. These methods allow for a detailed exploration of the electronic structure and its correlation with the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-methoxybenzonitrile and its analogues, DFT calculations, often employing basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to determine optimized molecular geometries, including bond lengths and angles. jocpr.comjchps.com For instance, studies on related substituted benzonitriles reveal how substituents on the benzene (B151609) ring can influence the hybridization and bond lengths of the carbon atoms, leading to slight distortions from a perfect hexagonal structure. jchps.com The calculated geometric parameters provide a solid foundation for further analysis of the molecule's properties. jchps.com

In a study of 2-fluoro-6-methoxybenzonitrile (B1332107), the ipso angle C2−C1−C6 was found to be 118.6° at the HF/6-31G(d,p) level and 118.2° at the B3LYP/6-31G(d,p) level, indicating a deviation from the ideal 120° of a regular hexagon. jocpr.com This distortion is attributed to the presence of the fluorine and methoxy (B1213986) substituents. The bond lengths and angles for a molecule like 4-Fluoro-3-methylbenzonitrile have been computed using various basis sets and show good agreement with experimental data. jchps.com

Table 1: Selected Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Analogue (4-Fluoro-3-methylbenzonitrile)

| Parameter | B3LYP/6-311++G(d,p) | B3LYP/cc-pvdz | B3LYP/Aug-cc-pvdz |

|---|---|---|---|

| C1-C2 Bond Length (Å) | 1.393 | 1.396 | 1.395 |

| C2-C3 Bond Length (Å) | 1.386 | 1.388 | 1.388 |

| C3-C4 Bond Length (Å) | 1.393 | 1.395 | 1.394 |

| C1-C2-C3 Bond Angle (°) | 119.9 | 119.9 | 119.9 |

| C2-C3-C4 Bond Angle (°) | 119.9 | 120.0 | 119.9 |

Data sourced from computational studies on substituted benzonitriles. jchps.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds in a molecule. grafiati.com It provides a detailed picture of the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. jchps.com This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). jchps.comresearchgate.net

For substituted benzonitriles, NBO analysis reveals the stabilization energy associated with electron delocalization from donor to acceptor orbitals. researchgate.net For example, in 2-fluoro-6-methoxybenzonitrile, the interactions between the lone pairs of oxygen and fluorine atoms with the antibonding orbitals of the benzene ring contribute significantly to the molecule's stability. jocpr.comresearchgate.net The stabilization energies, denoted as E(2), quantify the strength of these interactions. researchgate.net A high E(2) value indicates a strong interaction. The occurrence of ICT within the molecule is confirmed by the charge in electron density in the σ* and π* antibonding orbitals and the second-order delocalization energies. researchgate.net

Table 2: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-Fluoro-6-methoxybenzonitrile at the B3LYP/6-31G(d,p) Level

| Donor (i) | Acceptor (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O10 | π*(C1-C2) | 22.13 |

| LP(1) O10 | π*(C5-C6) | 2.05 |

| LP(2) F9 | σ*(C1-C6) | 3.43 |

| π(C1-C2) | π*(C3-C4) | 20.33 |

| π(C1-C2) | π*(C5-C6) | 23.32 |

LP denotes a lone pair. Data adapted from a study on 2-fluoro-6-methoxybenzonitrile. jocpr.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgdergipark.org.tr A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

The HOMO and LUMO energies are calculated using methods like time-dependent DFT (TD-DFT). jchps.com For many benzonitrile derivatives, the HOMO is typically localized on the benzene ring and the substituent groups, while the LUMO is often centered on the ring and the nitrile group. jchps.com This distribution indicates that electronic transitions, such as π to π* transitions, involve the transfer of electron density from the substituted ring to the nitrile group. jchps.com The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.netresearchgate.net

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for Analogous Benzonitrile Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Bromo-5-methoxybenzonitrile (B150773) | - | - | 4.88 |

| 2-Chloro-3-methoxybenzonitrile | - | - | 5.11 |

| 4-Fluoro-3-methylbenzonitrile | -6.93 | -1.24 | 5.69 |

Data compiled from studies on various substituted benzonitriles. jchps.comjchps.comjchps.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the electron density, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. dergipark.org.tr

For 2-fluoro-6-methoxybenzonitrile, MEP analysis shows that the most negative potential is located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, making these sites favorable for electrophilic interactions. jocpr.comresearchgate.net The hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching and frequency conversion. ijrte.org The NLO properties of a molecule are related to its polarizability and hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net For substituted benzonitriles, the presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. ijrte.org The calculated first-order hyperpolarizability of compounds like 3-bromo-4-methyl benzonitrile suggests their potential as efficient NLO materials. ijrte.org The study of NLO properties often involves calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). orientjchem.org

Table 4: Calculated NLO Properties for an Analogous Benzonitrile Compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | (Value in Debye) |

| Mean Polarizability (α) | (Value in esu) |

| First Hyperpolarizability (β) | (Value in esu) |

Note: Specific values for this compound require dedicated calculations. The table structure is based on typical NLO studies.

Thermodynamical Property Predictions (e.g., Entropy, Enthalpy, Gibbs Free Energy)

Theoretical calculations can also predict the thermodynamic properties of molecules, such as entropy (S), enthalpy (H), and Gibbs free energy (G). researchgate.net These properties are important for understanding the stability and reactivity of a compound under different conditions. The calculations are typically performed at a standard temperature (e.g., 298.15 K) and pressure (1 atm). acs.org

Table 5: Theoretically Calculated Thermodynamic Properties for 2-Bromo-5-methoxybenzonitrile

| Property | Value |

|---|---|

| Total Entropy (S) | 101.487 cal/mol K |

| Translational Entropy | 41.943 cal/mol K |

| Rotational Entropy | 31.558 cal/mol K |

| Vibrational Entropy | 27.986 cal/mol K |

| Gibbs Free Energy | 0.083719 Hartrees |

| Enthalpy | 0.131939 Hartrees |

Data adapted from a study on 2-Bromo-5-methoxybenzonitrile. jchps.com

Electronic Spectroscopy Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis:Consequently, no TD-DFT computational results detailing the excited state energies, oscillator strengths, or orbital contributions for this molecule are available to be presented.

While the compound this compound is commercially available and appears in patent literature as an intermediate in the synthesis of more complex molecules, its fundamental spectroscopic and computational characterization has not been the subject of a dedicated scholarly article found within the searched databases. Therefore, a detailed article structured around the requested outline cannot be generated at this time due to the lack of specific scientific data.

Advanced Applications in Chemical Research and Development

Medicinal Chemistry and Pharmaceutical Sciences

In the realm of pharmaceutical sciences, 2-Fluoro-5-methoxybenzonitrile and its close derivatives are recognized for their role as crucial precursors in the creation of novel therapeutic agents. The specific functional groups of the molecule are leveraged by medicinal chemists to fine-tune the properties of new drug candidates.

This compound is utilized as a key intermediate in the synthesis of diverse and complex organic compounds. chemimpex.com Its structure serves as a foundational scaffold from which more elaborate molecules with specific biological activities can be constructed. chemimpex.com The presence of multiple, reactive functional groups makes it an invaluable building block in medicinal chemistry. chemimpex.comevitachem.com For instance, related isomers and derivatives, such as 4-Amino-2-fluoro-5-methoxybenzonitrile, are also highly valued as intermediates in the synthesis of various pharmaceutical compounds, underscoring the importance of the fluoromethoxybenzonitrile core in drug development. evitachem.comlookchem.com This utility allows researchers to expand its application in the creation of new medications. lookchem.com

The fluorinated benzonitrile (B105546) framework is instrumental in the development of novel anti-cancer agents. While direct applications of this compound are a subject of ongoing research, its structural analogues are prominently featured in oncology research. For example, the related compound 4-Amino-2-fluoro-5-methoxybenzonitrile serves as a building block in the development of anticancer drugs. lookchem.com Similarly, derivatives of 2-Fluoro-5-nitrobenzonitrile have demonstrated potential as anti-tumor agents, showing antiproliferative effects against various cancer cell lines.

Research has shown that anti-tumor benzothiophene (B83047) derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile, highlighting a synthetic pathway where this class of compounds is crucial. ossila.com Furthermore, a related aldehyde, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used to treat certain types of cancer. google.com

The structural motifs present in this compound are relevant in the pursuit of new antiviral therapies. A closely related compound, 4-Amino-2-fluoro-5-methoxybenzonitrile, has been identified as a key component used in the production of antiviral drugs. lookchem.com This suggests that the fluorinated methoxybenzonitrile scaffold can be effectively incorporated into molecules designed to combat viral infections. lookchem.com

Further evidencing the potential of this chemical family, a study on dibenzylamines as inhibitors of the Venezuelan Equine Encephalitis Virus (VEEV) identified a compound containing a 3-fluoro-4-methoxybenzyl group as a highly potent inhibitor. core.ac.uk This research demonstrates that the specific arrangement of fluorine and methoxy (B1213986) substituents on the benzyl (B1604629) ring, a structure derivable from this compound, contributes significantly to antiviral activity by blocking viral RNA and protein synthesis. core.ac.uk

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cells. wikipedia.orgresearchgate.net Inhibiting PDE4 increases cAMP levels, which can suppress inflammation, making PDE4 a significant therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. researchgate.netnih.gov Numerous PDE4 inhibitors have been developed, with Roflumilast, Apremilast, and Crisaborole being approved for clinical use. nih.gov

While this compound is not directly cited as a precursor to current market-approved PDE4 inhibitors, its structural elements are highly relevant. The synthesis of potent enzyme inhibitors often relies on scaffolds like methoxybenzonitrile. For example, research into deoxycytidine kinase (dCK) inhibitors used 3-hydroxy-4-methoxybenzonitrile (B193458) as a starting material to build a series of potent compounds, demonstrating the utility of this core structure in kinase inhibitor design. nih.gov The inclusion of fluorine is also a common strategy in modern inhibitor design to enhance potency and metabolic stability. nih.gov

| Drug Name | Therapeutic Use | Year of First Approval |

|---|---|---|

| Roflumilast | Inflammatory airway diseases (e.g., severe COPD) | 2010 nih.govnih.gov |

| Apremilast | Psoriatic arthritis, Psoriasis, Behçet's disease | 2014 nih.govnih.gov |

| Crisaborole | Atopic dermatitis (topical) | 2016 wikipedia.orgnih.gov |

The substitution of hydrogen with fluorine is a powerful and widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. tandfonline.combohrium.com The fluorine atom, despite being only slightly larger than hydrogen, profoundly alters a molecule's electronic and physicochemical properties due to its high electronegativity. tandfonline.comresearchgate.net

Key advantages of fluorine incorporation include:

Improved Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comhyphadiscovery.com Placing fluorine at a metabolically vulnerable site can block this breakdown, often increasing the drug's half-life and bioavailability. tandfonline.combohrium.com

Altered Physicochemical Properties : As the most electronegative element, fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. bohrium.comnih.gov This can improve bioavailability by modifying a compound's ionization state. tandfonline.combohrium.com Fluorine substitution also generally increases lipophilicity, which can enhance membrane permeability. researchgate.nethyphadiscovery.com

Enhanced Binding Affinity : Fluorine can improve how tightly a drug binds to its target protein. bohrium.com This can occur through favorable interactions within the protein's binding pocket or by altering the molecule's conformation to better fit the target. researchgate.netnih.gov

The presence of fluorine in the this compound scaffold makes it an attractive starting point for designing drug candidates with potentially superior pharmacokinetic profiles. bohrium.comresearchgate.net

| Property | Hydrogen (H) | Fluorine (F) | Impact on Drug Design |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å tandfonline.com | 1.47 Å tandfonline.com | Fluorine is a reasonable mimic for hydrogen, causing minimal steric disruption. tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Fluorine strongly withdraws electron density, altering molecular properties like pKa. tandfonline.combohrium.com |

| Bond Strength (C-X) | ~413 kJ/mol | ~485 kJ/mol | The C-F bond is highly stable, blocking sites of metabolic oxidation. tandfonline.comhyphadiscovery.com |

Many complex diseases, such as Alzheimer's, are multifactorial, meaning they involve multiple biological pathways. chemrxiv.orgfrontiersin.org The Multi-Target Directed Ligand (MTDL) approach is a drug design paradigm that aims to create a single molecule capable of interacting with two or more distinct biological targets simultaneously. mdpi.communi.cz This strategy offers a potential advantage over administering multiple drugs, which can lead to complex pharmacokinetics and drug-drug interactions. frontiersin.org

The design of MTDLs often involves linking or fusing different pharmacophores—the parts of a molecule responsible for its biological activity. mdpi.com The structural features of this compound are highly desirable in this context. For example, in the design of MTDLs for Alzheimer's disease, research has shown that including a methoxy group on the aromatic ring can improve inhibitory potency. semanticscholar.org In another study, the incorporation of a cyano (-CN) group into a donepezil-based MTDL resulted in enhanced binding to multiple target enzymes, including acetylcholinesterase and monoamine oxidase A. frontiersin.org The fluorine atom adds the benefits of metabolic stability and modulated electronics, making the this compound scaffold a promising platform for developing next-generation MTDLs.

Impact of Fluorine Substitution on Metabolic Stability and Drug-likeness

Agrochemical and Material Sciences

The distinct characteristics of this compound make it a valuable intermediate in the synthesis of complex molecules for crop protection and advanced materials. chemimpex.com Its structural features, including the fluorine and methoxy groups, enhance its reactivity and selectivity in various chemical reactions. chemimpex.com

Development of Crop Protection Agents (Pesticides, Herbicides)

This compound is utilized in the formulation of agrochemicals, where it contributes to the development of effective pesticides and herbicides. chemimpex.com The presence of the fluorinated benzonitrile moiety is a key feature in many modern agrochemicals, and this compound serves as a crucial intermediate in their synthesis. chemimpex.comsmolecule.com The stability and compatibility of this compound with other chemical entities facilitate the creation of potent crop protection agents. chemimpex.com For instance, related fluorinated and methoxy-substituted benzonitrile structures are integral to the development of novel herbicides.

The synthesis of nicotinamide (B372718) derivatives, some of which have shown herbicidal activity, has utilized precursors like this compound. google.com Furthermore, the broader class of aryloxypyrimidinyl ethers, which are known herbicides, often incorporate substituted benzonitrile fragments, highlighting the importance of intermediates like this compound in accessing these complex structures. epo.org

Applications in Advanced Materials (e.g., Polymers, Coatings)

In the realm of material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. chemimpex.com The incorporation of this and similar fluorinated compounds into polymer structures can enhance properties such as thermal stability, chemical resistance, and durability. chemimpex.comchemimpex.com The unique electronic properties conferred by the fluorine and methoxy groups can also be harnessed in the development of specialized materials. For example, related fluorinated benzonitriles are investigated as precursors in the synthesis of fluorinated polymers.

Catalysis and Photochemistry

The reactivity of this compound also extends to the fields of catalysis and photochemistry, where it can participate in or influence various chemical transformations.

Role as a Metal Catalyst in Organic Transformations

While direct use as a primary catalyst is less common, this compound and its derivatives can act as ligands or precursors in the formation of metal catalyst complexes. The nitrile group and the aromatic ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. For instance, related benzonitrile structures are used in the synthesis of ligands for metal-catalyzed reactions, such as hydrogenation. jku.at Some sources also indicate that this compound itself can be used as a metal catalyst in the synthesis of various organic compounds. biosynth.com

Function as an Inhibitor in Photochemical Reactions

In the context of photochemistry, this compound can function as an inhibitor. biosynth.com The methoxy group, being an electron-donating group, can influence the electronic states of the molecule, potentially quenching excited states of other molecules or interfering with photochemical reaction pathways. This inhibitory effect can be utilized to prevent the formation of undesired byproducts in light-induced reactions. biosynth.com The specific mechanisms can involve energy transfer or electron transfer processes, effectively shutting down or slowing unwanted photochemical transformations.

Utilization in C-C Bond Cleavage and Cyanation Reactions

The chemistry of the nitrile group in this compound is central to its application in C-C bond cleavage and cyanation reactions.

C-C Bond Cleavage: The carbon-carbon single bond adjacent to the nitrile group (the C-CN bond) in aromatic nitriles can be cleaved under specific conditions, often involving transition metal complexes. For example, nickel(0) complexes have been shown to react with fluorinated benzonitriles, leading to the oxidative addition and cleavage of the C-CN bond. researchgate.net This reactivity allows for the installation of the cyanide group onto a metal center, which can then be used in further synthetic transformations.

Cyanation Reactions: this compound can be synthesized through cyanation reactions and also serves as a reference or standard in the development of new cyanation methodologies. For instance, rhodium-catalyzed direct bis-cyanation of certain aromatic compounds has been developed, with related fluorinated benzonitriles being synthesized as products. acs.org Furthermore, copper-catalyzed cyanation of aryl halides is a common method to produce aryl nitriles, and substrates with methoxy and fluoro groups are often tested to demonstrate the scope of these reactions. arkat-usa.org The compound itself can be a product of such reactions, for example, in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. amazonaws.com It is also used as a standard in direct C-H radiocyanation studies using photoredox catalysis. acs.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of aromatic nitriles is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions are often limited by harsh conditions and the use of toxic reagents. numberanalytics.com Future research is focused on overcoming these limitations.

Modern approaches are increasingly reliant on transition metal-catalyzed reactions, which offer milder conditions, higher yields, and a broader substrate scope. numberanalytics.com For the synthesis of fluorinated benzonitriles, palladium-, nickel-, and copper-based catalysts are being explored for the cyanation of aryl halides. numberanalytics.com Another area of innovation is the development of methods that avoid the use of hazardous cyanide sources. Photochemical syntheses using 1,4-dicyanobenzene as a CN source represent a milder, more sustainable alternative that avoids hydrogen cyanide gas. organic-chemistry.org

Furthermore, direct C-H fluorination is a highly sought-after transformation. Palladium-catalyzed ortho C-H bond fluorination and the development of novel fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are making the introduction of fluorine atoms more direct and efficient. chinesechemsoc.orgalfa-chemistry.combeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Nitriles

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sandmeyer Reaction | Diazotization of amine, then CuCN | Well-established | Use of diazonium salts, potential for side reactions |

| Rosenmund-von Braun | Aryl halide, CuCN, high temperature | Direct cyanation | Harsh conditions, stoichiometric copper |

| Palladium-Catalyzed | Aryl halide/triflate, Zn(CN)₂, Pd catalyst | High yields, broad scope, milder conditions numberanalytics.com | Catalyst cost, ligand sensitivity |

| Microwave-Assisted | Aldehyde, hydroxylamine (B1172632), catalyst | Rapid reaction times, high yields, solvent-free potential nih.gov | Specialized equipment required |

| Photochemical Cyanation | Alkyl bromides/alcohols, 1,4-dicyanobenzene | Mild, sustainable, avoids HCN gas organic-chemistry.org | Requires photochemical reactor |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules like 2-Fluoro-5-methoxybenzonitrile. These in silico methods allow researchers to understand the relationship between a molecule's structure and its function before engaging in time-consuming and expensive laboratory synthesis. jmchemsci.com

DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict a molecule's reactivity, stability, and potential for charge transfer, which is crucial for designing materials for electronics or as bioactive agents. researchgate.net For instance, DFT studies on substituted benzonitriles help elucidate the effects of substituents like fluorine and methoxy (B1213986) groups on the molecule's electronic structure and its interaction with biological targets or in chemical reactions. utexas.eduacademie-sciences.frutrgv.edu

These computational models are also vital in drug discovery for predicting how a ligand will bind to a receptor, a process known as molecular docking. jmchemsci.comresearchgate.net By modeling these interactions, scientists can prioritize which derivatives of this compound are most likely to be effective therapeutic agents, significantly streamlining the drug development process. jmchemsci.com

Expansion of Therapeutic Applications and Target Identification

This compound serves as a critical intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.com Its derivatives are being investigated for numerous therapeutic applications, and future research aims to expand this scope and identify new biological targets.

Currently, this compound is a building block for drugs targeting neurological disorders. chemimpex.com Additionally, its derivatives are showing promise in oncology. For example, benzonitrile-containing compounds have been designed and synthesized as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. nih.govacs.org The synthesis of various quinazoline (B50416) derivatives, which can act as potent enzyme inhibitors, also often utilizes benzonitrile (B105546) precursors. researchgate.net Research has also pointed to the use of related fluorinated benzonitriles in developing inhibitors for enzymes like deoxycytidine kinase, which is relevant in both cancer and virology. nih.gov

An emerging area is the development of treatments for rare diseases. In one notable example, derivatives of 2-fluoro-6-methoxybenzonitrile (B1332107) (a structural isomer) were developed as potent and selective inhibitors of ALK2, a kinase implicated in the aggressive pediatric brain tumor, diffuse intrinsic pontine glioma (DIPG).

Table 2: Selected Therapeutic Targets for Benzonitrile Derivatives

| Therapeutic Area | Biological Target/Application | Compound Class Example |

|---|---|---|

| Oncology | PD-1/PD-L1 Interaction | Biphenyl-triazole-benzonitriles nih.govacs.org |

| Oncology | Kinase Inhibition (e.g., ALK2) | Fluoro-methoxybenzamide derivatives |

| Infectious Diseases | Antiviral Drug Production | 4-Amino-2-fluoro-5-methoxybenzonitrile intermediates lookchem.com |

| Neurology | Neurological Disorders | Various pharmaceuticals derived from this compound chemimpex.com |

Green Chemistry Initiatives in the Synthesis and Application of Benzonitrile Derivatives

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including benzonitrile derivatives. worldwidejournals.com The goal is to develop processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnano-ntp.com

Key green initiatives in this area include:

Use of Greener Solvents: Research is exploring the use of solvents like supercritical CO₂ for reactions involving benzonitriles, which can replace hazardous organic solvents and simplify product purification. researchgate.nettandfonline.com

Solvent-Free Reactions: Methodologies are being developed that eliminate the need for solvents altogether, for instance, by reacting aldehydes and hydroxylamine hydrochloride on a solid support like silica (B1680970) gel to produce nitriles. ajgreenchem.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often with higher yields and selectivity, thereby saving energy and reducing the potential for byproduct formation. nih.govmdpi.com

Development of Benign Catalysts: There is a move away from toxic catalysts, such as those containing heavy metals, towards more benign or recyclable options. This includes the use of organocatalysts or developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net For example, nanorod manganese oxide has been reported as a sustainable catalyst for the hydration of nitriles to amides. researchgate.net

These initiatives not only reduce the environmental impact of chemical manufacturing but also often lead to more cost-effective and safer production processes. sciencedaily.com

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new drugs and materials is being accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). muni.czbroadinstitute.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large collections of compounds, known as libraries, from a common molecular scaffold. ijpsr.com this compound is an ideal candidate for such a scaffold due to its functional groups, which allow for diverse modifications.

In this approach, a library of derivatives can be generated by systematically reacting the benzonitrile core with a variety of different chemical building blocks. This "libraries from libraries" concept can generate thousands of structurally related compounds in a short period. ijpsr.com

Once a library is created, HTS is employed to rapidly test all the compounds for a specific biological activity or material property. broadinstitute.org Automated systems can screen thousands of compounds per day against a biological target, such as an enzyme or a receptor. researchgate.net This process quickly identifies "hits"—compounds that show the desired activity. These hits can then be selected for further optimization in the drug discovery pipeline. researchgate.net This combination of combinatorial synthesis and HTS dramatically increases the efficiency of identifying new lead compounds compared to traditional, one-at-a-time synthesis and testing. ijpsr.com

Q & A

Q. What are the established synthetic routes for 2-Fluoro-5-methoxybenzonitrile, and how can intermediates be optimized?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of a benzene ring. A plausible route includes:

Electrophilic Substitution : Introduce fluorine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) and a fluorinating agent (e.g., NFSI).

Methoxy Group Installation : Utilize copper-mediated coupling or nucleophilic aromatic substitution (SNAr) with methoxide.

Nitrile Formation : Employ Sandmeyer reaction or cyanation via palladium catalysis (e.g., Pd(OAc)₂, KCN).

Key Considerations : Optimize reaction temperatures and stoichiometry to minimize side products. For example, excess methoxide can lead to over-substitution, while improper quenching of intermediates may reduce yields .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons appear in δ 6.8–7.6 ppm, with splitting patterns reflecting fluorine coupling (e.g., doublets or triplets).

- ¹³C NMR : The nitrile carbon resonates near δ 115–120 ppm, while methoxy carbons appear at δ 55–60 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Example: Calculated for C₈H₆FNO ([M+H]⁺): 152.0511; Observed: 152.0513 .

- Infrared Spectroscopy (IR) : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place under inert atmosphere (argon) to prevent hydrolysis of the nitrile group.

- Spill Management : Neutralize with activated charcoal or sodium bicarbonate, followed by ethanol rinsing .

Advanced Research Questions

Q. How do fluorine and methoxy substituents influence the electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic Effects :

- Fluorine : Strong electron-withdrawing (-I effect) enhances electrophilicity at the para position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Methoxy : Electron-donating (+M effect) directs nucleophilic attacks to meta positions.

- Reactivity in Cross-Coupling : Fluorine stabilizes transition metals (e.g., Pd) during catalysis, improving yields in aryl-aryl bond formations. Computational studies (DFT) can predict regioselectivity by analyzing LUMO maps .

Q. How can computational tools guide the design of novel derivatives of this compound?

Methodological Answer:

- Database Mining : Use Reaxys or SciFinder to identify analogous reactions (e.g., substitutions, cyclizations).

- Machine Learning (ML) : Train models on existing reaction data to predict viable pathways. For example, Bayesian optimization can prioritize reaction conditions (solvent, catalyst) for nitrile functionalization.

- Docking Studies : If targeting biological activity, simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can conflicting data on reaction yields or regioselectivity be resolved in the synthesis of derivatives?

Methodological Answer:

- Analytical Triangulation : Combine LC-MS, NMR, and X-ray crystallography to confirm product structures.

- Control Experiments : Vary catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) or solvents (DMF vs. THF) to isolate contributing factors.

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。